molecular formula C8H5BrFNO3 B13674966 2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone

2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone

Cat. No.: B13674966
M. Wt: 262.03 g/mol
InChI Key: IFXNZSUZPBQTBC-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5BrFNO3 It is a brominated ketone derivative that features both fluorine and nitro functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 2-fluoro-5-nitroacetophenone using bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-amino-1-(2-fluoro-5-nitrophenyl)ethanone.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone involves its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the nitro and fluoro groups can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
  • 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
  • 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone

Uniqueness

The combination of these functional groups makes it distinct from other brominated ethanones and provides unique opportunities for its use in various fields .

Properties

Molecular Formula

C8H5BrFNO3

Molecular Weight

262.03 g/mol

IUPAC Name

2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrFNO3/c9-4-8(12)6-3-5(11(13)14)1-2-7(6)10/h1-3H,4H2

InChI Key

IFXNZSUZPBQTBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)CBr)F

Origin of Product

United States

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